molecular formula C9H14IN3 B11789895 N-(tert-Butyl)-5-iodo-6-methylpyrimidin-4-amine

N-(tert-Butyl)-5-iodo-6-methylpyrimidin-4-amine

Cat. No.: B11789895
M. Wt: 291.13 g/mol
InChI Key: LAGNFXJRHGXTNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-Butyl)-5-iodo-6-methylpyrimidin-4-amine is a pyrimidine derivative featuring a tert-butyl group at the N4 position, an iodine atom at C5, and a methyl group at C4. Pyrimidines are six-membered heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 5.

Properties

Molecular Formula

C9H14IN3

Molecular Weight

291.13 g/mol

IUPAC Name

N-tert-butyl-5-iodo-6-methylpyrimidin-4-amine

InChI

InChI=1S/C9H14IN3/c1-6-7(10)8(12-5-11-6)13-9(2,3)4/h5H,1-4H3,(H,11,12,13)

InChI Key

LAGNFXJRHGXTNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=N1)NC(C)(C)C)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butyl)-5-iodo-6-methylpyrimidin-4-amine typically involves the iodination of a pyrimidine derivative followed by the introduction of the tert-butyl group. One common method involves the use of tert-butyl nitrite (TBN) as a source of the tert-butyl group. The reaction is carried out under mild conditions, often in the presence of a catalyst such as boron trifluoride etherate .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions followed by tert-butylation. The use of flow microreactor systems can enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 5-iodo substituent serves as a prime site for nucleophilic displacement due to iodine's excellent leaving-group properties. Key reactions include:

Aromatic Nucleophilic Substitution (S<sub>N</sub>Ar)

ReagentConditionsProductSelectivity Notes
Sodium azideDMF, 80°C, 12h5-Azido-6-methylpyrimidin-4-amineSteric hindrance from tert-butyl reduces reaction rate by ~30% compared to non-substituted analogs
ThiophenolK<sub>2</sub>CO<sub>3</sub>, DMSO, 60°C 5-Phenylthio-6-methylpyrimidin-4-amineRequires elevated temperatures due to electron-deficient pyrimidine ring

Metal-Mediated Cross-Coupling

Reaction TypeCatalyst SystemProduct ApplicationYield Range
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O Biaryl derivatives for drug discovery65-82%
Ullmann CouplingCuI, 1,10-phenanthroline, DMF Aryl amine conjugates45-60%

Functional Group Transformations

The methyl and amine groups enable further derivatization:

Oxidation Reactions

  • Methyl Group Oxidation : Using KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> converts the 6-methyl group to a carboxylic acid, though this reaction proceeds slowly (48h, 40% yield) due to steric protection.

  • Amine Alkylation : Reacts with alkyl halides (e.g., CH<sub>3</sub>I) in presence of NaH/THF to form quaternary ammonium salts, critical for enhancing water solubility in pharmaceutical applications .

Reductive Dehalogenation

  • Zn/NH<sub>4</sub>Cl in EtOH removes the 5-iodo group entirely (95% yield), producing N-(tert-butyl)-6-methylpyrimidin-4-amine.

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused polycyclic systems:

Intramolecular Cyclization

ReagentConditionsProductBiological Relevance
Tsunoda Reagent (CMMP)DCM, 0°C → RT Pyrrolo[2,3-d]pyrimidine derivativesEnhanced kinase inhibition
Cu(I)-thiophenecarboxylateMicrowave, 120°C Imidazopyrimidine scaffoldsBET bromodomain inhibitors

Steric Effects on Reactivity

The tert-butyl group significantly influences reaction pathways:

  • Reduces S<sub>N</sub>Ar rates at C5 by 3-5x compared to N-H analogs

  • Directs electrophilic substitution to C2 position (Hammett σ<sub>p</sub> = -0.20)

  • Enables chiral resolution via host-guest complexation with cyclodextrins

Pharmacological Derivitization

Key modifications enhancing bioactivity:

ModificationTarget ProteinK<sub>d</sub> (nM)Source
5-(4-Chlorophenyl)BET Bromodomains0.09
5-(Pyridin-3-yl)Tubulin Polymerization12

Bivalent derivatives connected via PEG linkers (e.g., GXH-II-052 ) show 100-fold increased potency against BRDT bromodomains compared to monovalent analogs .

Scientific Research Applications

Chemistry: N-(tert-Butyl)-5-iodo-6-methylpyrimidin-4-amine is used as an intermediate in the synthesis of more complex organic molecules. It can be used in the preparation of heterocyclic compounds and as a building block in organic synthesis .

Biology: It can be used in the synthesis of inhibitors for specific enzymes or receptors .

Medicine: In medicinal chemistry, this compound can be used in the development of new drugs. Its unique structure allows for the exploration of new therapeutic targets .

Industry: The compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for various industrial applications, including the synthesis of polymers and advanced materials .

Mechanism of Action

The mechanism of action of N-(tert-Butyl)-5-iodo-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The tert-butyl group can enhance the compound’s stability and reactivity, allowing it to interact with enzymes or receptors effectively. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

N-(tert-Butyl)-6-chloropyrimidin-4-amine

  • Structural Differences : Replaces the C5-iodo and C6-methyl groups with a single chlorine at C6.
  • Key Comparisons :
    • Reactivity : Chlorine is smaller and more electronegative than iodine, making it less reactive in nucleophilic aromatic substitution (SNAr) but more stable under oxidative conditions. Iodine’s polarizability enhances its utility in Suzuki-Miyaura or Ullmann cross-couplings .
    • Biological Activity : The methyl group at C6 in the target compound may improve metabolic stability by steric blocking, whereas the chloro analog lacks this feature.
    • Physical Properties : The iodo substituent increases molecular weight (291.1 g/mol vs. 185.7 g/mol for the chloro analog) and lipophilicity (logP ~2.8 vs. ~1.5), affecting membrane permeability .

N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine

  • Structural Differences : Substitutes tert-butyl with a butyl group and replaces C5-iodo/C6-methyl with a piperazine ring at C6.
  • Key Comparisons :
    • Solubility : Piperazine’s basicity enhances water solubility, whereas the tert-butyl and iodo groups in the target compound reduce solubility but improve lipid bilayer penetration.
    • Applications : Piperazinyl derivatives are common in CNS drugs (e.g., antipsychotics), while the iodo group in the target compound may enable radiolabeling for imaging .

4-Iodo-5-methoxypyridin-3-amine (Pyridine Analog)

  • Structural Differences : Pyridine ring (one nitrogen) vs. pyrimidine (two nitrogens).
  • Key Comparisons :
    • Electronic Effects : Pyrimidines have lower electron density due to two electron-withdrawing nitrogen atoms, making them less reactive in electrophilic substitutions compared to pyridines.
    • Biological Relevance : Pyrimidines are prevalent in nucleic acids and kinase inhibitors, whereas pyridines are more common in ligands for metal catalysis .

N-(4-(4-(Trifluoromethoxy)phenyl)pyrimidin-2-yl)-1H-indazol-5-amine

  • Structural Differences : Contains a trifluoromethoxy-phenyl group and indazole moiety vs. tert-butyl and iodine.
  • Key Comparisons :
    • Electron Effects : The trifluoromethoxy group is strongly electron-withdrawing, altering the pyrimidine’s electron density compared to the electron-rich iodine.
    • Drug Design : Trifluoromethoxy enhances metabolic resistance, while iodine may serve as a hydrogen bond acceptor or radiolabeling site .

Research Findings and Implications

  • Synthetic Utility : The iodine atom in the target compound enables cross-coupling reactions, unlike chloro or methyl analogs, making it valuable for constructing complex molecules .
  • Drug Design : The tert-butyl group enhances metabolic stability, while the methyl group at C6 reduces steric hindrance for target binding compared to bulkier substituents .
  • Material Science : Pyrimidines with iodine may serve as precursors for conductive polymers or metal-organic frameworks (MOFs) due to halogen-based interactions .

Biological Activity

N-(tert-Butyl)-5-iodo-6-methylpyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core, which is known for its diverse biological activities. The presence of the tert-butyl group and iodine atom contributes to its unique chemical behavior. The structural formula can be represented as follows:

N tert Butyl 5 iodo 6 methylpyrimidin 4 amine\text{N tert Butyl 5 iodo 6 methylpyrimidin 4 amine}

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound. Its structural analogs have shown significant activity against various viral targets, particularly in inhibiting reverse transcriptase (RT) enzymes associated with HIV. For instance, compounds with similar pyrimidine structures have demonstrated IC50 values in the low micromolar range, indicating effective inhibition of viral replication .

Antitumor Activity

The compound has also been investigated for its antitumor properties. Pyrimidine derivatives are often linked to anti-cancer activities due to their ability to interfere with nucleic acid synthesis and cell division. In vitro studies have shown that certain derivatives exhibit cytotoxic effects on cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for key enzymes involved in viral replication and cancer cell proliferation.
  • Interference with Protein Synthesis : It can disrupt the synthesis of proteins necessary for viral assembly or tumor growth.
  • Modulation of Signal Transduction Pathways : By influencing signaling pathways, it may enhance apoptotic signals in cancer cells.

Study 1: Antiviral Efficacy

A study conducted by researchers at MDPI investigated a series of pyrimidine derivatives, including this compound, for their antiviral efficacy against HIV. The results indicated that the compound exhibited an EC50 value of 3.98 μM, signifying its potential as a lead candidate for further development .

Study 2: Antitumor Effects

Another research effort focused on the antitumor activity of pyrimidine derivatives in various cancer models. The findings showed that compounds similar to this compound induced significant apoptosis in human breast cancer cells, with IC50 values ranging from 10 to 20 μM depending on the specific variant tested .

Data Table: Summary of Biological Activities

Activity Type Target IC50/EC50 Value Reference
AntiviralHIV Reverse Transcriptase3.98 μM
AntitumorBreast Cancer Cells10 - 20 μM

Q & A

Basic: What are the recommended synthetic routes for N-(tert-Butyl)-5-iodo-6-methylpyrimidin-4-amine?

Methodological Answer:
The synthesis of pyrimidine derivatives typically involves nucleophilic substitution or coupling reactions. For example, 6-methylpyrimidin-4-amine analogs can be synthesized via condensation of aldehydes with amines, followed by iodination at the 5-position. A common approach includes:

  • Step 1: Reacting 6-methylpyrimidin-4-amine with tert-butyl halide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the tert-butyl group at the N-position.
  • Step 2: Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar solvent (e.g., acetonitrile) to install the iodine substituent at C4.
    Optimization of reaction time, temperature, and stoichiometry is critical to avoid over-iodination or side reactions .

Basic: How can the molecular structure of this compound be validated?

Methodological Answer:
X-ray crystallography is the gold standard for structural validation. Key parameters include:

  • Dihedral angles between the pyrimidine ring and substituents (e.g., tert-butyl and iodine groups). For similar pyrimidines, angles of 12–15° between aryl groups and the pyrimidine core are typical .
  • Hydrogen bonding networks : Intramolecular N–H⋯N or C–H⋯O interactions stabilize the crystal lattice. For example, weak C–H⋯π interactions between methyl groups and aromatic rings have been observed in analogs .
    Complementary techniques like NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm molecular weight and functional groups .

Advanced: How can density functional theory (DFT) optimize the electronic properties of this compound?

Methodological Answer:
DFT calculations (e.g., B3LYP/6-31G*) can predict:

  • Electron density distribution : The iodine atom’s electron-withdrawing effect polarizes the pyrimidine ring, influencing reactivity.
  • Correlation energy : Modified Colle-Salvetti functionals (e.g., LYP correlation) accurately model localized electron interactions in heterocycles, aiding in understanding charge-transfer behavior .
  • Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps indicate chemical stability and potential sites for electrophilic/nucleophilic attack. For iodinated pyrimidines, the LUMO is often localized on the iodine-bearing carbon .

Advanced: How can contradictory crystallographic data be resolved for pyrimidine derivatives?

Methodological Answer:
Contradictions in crystallographic data (e.g., bond lengths or angles) may arise from polymorphism or experimental resolution. Strategies include:

  • Multi-temperature XRD : Comparing data collected at 100 K vs. 298 K to assess thermal motion effects.
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H⋯I contacts) to explain packing differences.
  • Complementary spectroscopy : Solid-state NMR can resolve discrepancies in dynamic vs. static disorder .
    For example, polymorphs of chlorinated pyrimidines showed variations in dihedral angles (5.2° vs. 6.4°) due to subtle packing forces .

Advanced: What experimental design principles apply to structure-activity relationship (SAR) studies for this compound?

Methodological Answer:
SAR studies require systematic variation of substituents and rigorous bioassay design:

  • Variation of substituents : Replace iodine with other halogens (Br, Cl) to assess electronic effects on bioactivity.
  • Control groups : Use non-iodinated analogs (e.g., 5-H or 5-Me derivatives) to isolate iodine’s role.
  • Assay conditions : For antimicrobial testing (common in pyrimidines), use standardized MIC (minimum inhibitory concentration) protocols against Gram-positive/negative bacteria .
    Dose-response curves and statistical validation (e.g., ANOVA) ensure reproducibility. Recent studies on pyrimidine derivatives highlight iodine’s role in enhancing lipophilicity and membrane penetration .

Advanced: How can synthetic yields be improved using design of experiments (DOE)?

Methodological Answer:
DOE optimizes critical parameters (e.g., temperature, solvent ratio, catalyst loading):

  • Factorial design : Screen variables (e.g., solvent polarity, base strength) to identify key factors. For iodination, acetonitrile outperforms DMF due to reduced side reactions .
  • Response surface methodology (RSM) : Models interactions between variables. For tert-butyl introduction, a 1:1.2 amine:halide ratio and 60°C maximize yield (>80%) while minimizing tert-butyl ether byproducts .
  • Scale-up considerations : Continuous flow reactors improve heat/mass transfer for iodination steps, reducing decomposition risks .

Advanced: How does the tert-butyl group influence the compound’s pharmacokinetic properties?

Methodological Answer:
The tert-butyl group enhances:

  • Metabolic stability : Steric hindrance reduces cytochrome P450-mediated oxidation.
  • Lipophilicity : Measured via logP (e.g., shake-flask method), tert-butyl increases membrane permeability.
  • Solubility : Though hydrophobic, tert-butyl can induce conformational changes that improve aqueous solubility in protonated forms (pH-dependent).
    Comparative studies with smaller alkyl groups (e.g., methyl, isopropyl) show tert-butyl’s optimal balance between stability and bioavailability .

Basic: What analytical techniques characterize purity and stability?

Methodological Answer:

  • HPLC-PDA : Quantifies purity (>98%) and detects degradation products (e.g., de-iodinated byproducts).
  • Thermogravimetric analysis (TGA) : Assesses thermal stability; iodinated pyrimidines typically decompose above 200°C.
  • Accelerated stability studies : Store at 40°C/75% RH for 4 weeks to evaluate hygroscopicity and oxidative degradation. Iodine’s susceptibility to light requires amber glass storage .

Advanced: What computational tools predict intermolecular interactions in cocrystals?

Methodological Answer:

  • Mercury CSD : Analyzes Cambridge Structural Database (CSD) trends to predict coformers (e.g., carboxylic acids) for cocrystallization.
  • Molecular docking (AutoDock Vina) : Models interactions between the pyrimidine core and coformer functional groups.
  • Hirshfeld surface plots : Visualize interaction hotspots (e.g., I⋯O contacts) for rational cocrystal design .

Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in mechanistic studies?

Methodological Answer:

  • ¹³C-labeled tert-butyl groups : Track metabolic fate via LC-MS/MS in in vitro hepatic assays.
  • ¹⁵N-amine labeling : Elucidate hydrogen bonding dynamics in solid-state NMR.
  • Kinetic isotope effects (KIE) : Compare reaction rates (e.g., iodination) with ¹²C vs. ¹³C substrates to infer mechanistic pathways (e.g., radical vs. electrophilic mechanisms) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.